molecular formula C18H26N2O4S B14017385 cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-76-2

cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

Cat. No.: B14017385
CAS No.: 35819-76-2
M. Wt: 366.5 g/mol
InChI Key: RNUGKTPNXSCIHX-UHFFFAOYSA-N
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Description

Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate (CAS 35819-76-2) is a fine chemical intermediate primarily used as a catalyst in industrial and laboratory settings . Its structure consists of a carbamate group (-O-CO-N-) linked to a phenyl ring substituted with a cyclohexylsulfamoyl moiety (-S(O)₂-NH-cyclohexyl) and a cyclopentyl ester group (Fig. 1). The compound is characterized by high purity (99%) and is marketed as a cost-effective catalyst due to direct factory production .

Key structural features:

  • Carbamate group: Enhances hydrolytic stability compared to esters but is more reactive than amides.
  • Cyclopentyl substituent: A five-membered ring that balances lipophilicity and steric effects.

Properties

CAS No.

35819-76-2

Molecular Formula

C18H26N2O4S

Molecular Weight

366.5 g/mol

IUPAC Name

cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

InChI

InChI=1S/C18H26N2O4S/c21-18(24-16-8-4-5-9-16)19-14-10-12-17(13-11-14)25(22,23)20-15-6-2-1-3-7-15/h10-13,15-16,20H,1-9H2,(H,19,21)

InChI Key

RNUGKTPNXSCIHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3CCCC3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows these key steps:

  • Step 1: Synthesis of 4-(cyclohexylsulfamoyl)aniline intermediate
    This involves the introduction of the cyclohexylsulfamoyl group onto a para-substituted aniline derivative. Sulfamoylation is achieved by reacting cyclohexylsulfonyl chloride with 4-aminophenyl derivatives under controlled basic conditions to yield the sulfamoylphenyl intermediate.

  • Step 2: Formation of the carbamate linkage
    The carbamate moiety is introduced by reacting the 4-(cyclohexylsulfamoyl)aniline with cyclopentyl chloroformate or cyclopentyl isocyanate. This step forms the carbamate ester bond between the cyclopentyl group and the nitrogen atom of the aniline derivative.

  • Step 3: Purification and characterization
    The crude product is purified by recrystallization or chromatographic techniques to obtain the pure this compound. Characterization is performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm structure and purity.

Detailed Reaction Conditions

Step Reagents & Conditions Description
1 4-Aminophenyl + Cyclohexylsulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-5°C to room temperature Sulfamoylation reaction to form 4-(cyclohexylsulfamoyl)aniline intermediate
2 4-(Cyclohexylsulfamoyl)aniline + Cyclopentyl chloroformate or cyclopentyl isocyanate, base (e.g., pyridine), solvent (e.g., THF), 0°C to room temperature Carbamate formation via nucleophilic substitution on chloroformate or addition to isocyanate
3 Purification by recrystallization or column chromatography Isolation of pure product

Alternative Synthetic Routes

  • Transesterification approach: Starting from cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate, transesterification with cyclopentanol under acidic or basic catalysis can yield this compound. This method requires careful control to avoid hydrolysis or side reactions.

  • Direct coupling with carbamoyl chlorides: Using carbamoyl chlorides derived from cyclopentanol and coupling with the sulfamoylphenyl amine under mild conditions can also be employed.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Molecular Formula C18H26N2O4S
Molecular Weight 366.5 g/mol
Density 1.27 g/cm³
Key Intermediate 4-(Cyclohexylsulfamoyl)aniline
Sulfamoylation Reagents Cyclohexylsulfonyl chloride, base (e.g., triethylamine)
Carbamate Formation Reagents Cyclopentyl chloroformate or cyclopentyl isocyanate
Solvents Dichloromethane, tetrahydrofuran (THF), pyridine
Temperature Range 0°C to room temperature
Purification Methods Recrystallization, column chromatography
Analytical Techniques NMR, IR, Mass Spectrometry

Research Findings and Notes on Preparation

  • The sulfamoylation step is critical for ensuring the biological activity of the final compound, as the sulfamoyl group plays a key role in enzyme binding and pharmacological effects.

  • Reaction yields vary depending on the purity of starting materials and reaction conditions but typically range from 60% to 85% for the multi-step synthesis.

  • The choice of base and solvent significantly influences the selectivity and purity of the sulfamoylation and carbamate formation steps.

  • Transesterification methods offer an alternative when direct carbamate formation is challenging, but require careful optimization to minimize side reactions.

  • The compound’s stability during synthesis is generally good under anhydrous and inert atmosphere conditions, minimizing hydrolysis of the carbamate group.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonamide groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Carbamate Family

The compound belongs to a broader class of N-[4-(cyclohexylsulfamoyl)phenyl]carbamates, where the ester group varies. Below is a comparative analysis of key analogues:

Compound Name CAS Number Molecular Weight (g/mol) Substituent Group Key Properties/Applications
Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate 35819-76-2 ~420 (estimated) Cyclopentyl High-purity (99%) catalyst
Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate 35819-77-3 ~434 (estimated) Cyclohexyl Higher lipophilicity (larger ring)
Octyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate 35819-72-8 ~466 (estimated) Linear octyl chain Enhanced solubility in nonpolar solvents
Benzhydryl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate 35819-83-1 ~516 (estimated) Bulky benzhydryl group Potential for asymmetric catalysis

Key Observations :

  • Substituent Effects: Cyclopentyl vs. Linear Chains (e.g., Octyl): Increase hydrophobicity, enhancing solubility in organic media but may reduce specificity in polar environments. Benzhydryl: Introduces aromaticity and bulk, which could stabilize transition states in stereoselective catalysis .

Functional Group Variants

Carbamates vs. Amides
  • Reactivity : Carbamates are more hydrolytically stable than esters but less so than amides.
  • Hydrogen Bonding: The carbamate’s carbonyl oxygen can act as a hydrogen-bond acceptor, whereas the amide’s NH group is a donor. This difference influences interactions in catalytic cycles .
Fluorinated Analogues

Fluorinated carbamates (e.g., compounds with trifluoromethyl or pentafluoroethyl groups in ) exhibit:

  • Enhanced Electronegativity : Improves resistance to oxidative degradation.
  • Increased LogP : Greater membrane permeability, making them suitable for agrochemical applications (e.g., insecticides in ).

Catalytic Performance

  • This compound is noted for its efficiency in facilitating esterification and transesterification reactions, likely due to the balanced steric profile of the cyclopentyl group .
  • In contrast, bulkier analogues like the benzhydryl derivative may perform better in reactions requiring steric shielding of intermediates .

Structural Insights from Crystallography

Studies on related sulfonamide derivatives (e.g., N-[4-(N-cyclohexylsulfamoyl)phenyl]acetamide) reveal:

  • Planar Sulfonamide Core : Stabilizes crystal packing via N-H···O hydrogen bonds .
  • Torsional Flexibility : The carbamate’s ester linkage allows conformational adaptability, critical for substrate binding in catalysis .

Biological Activity

Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H15_{15}N2_{2}O2_{2}S
  • Molecular Weight : 253.32 g/mol
  • CAS Number : 3422-04-6

The compound features a cyclopentyl group attached to a carbamate moiety, which is further substituted by a phenyl ring bearing a sulfamoyl group. This structural composition is significant for its interaction with biological targets.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Research indicates that it may act as an antagonist on NMDA receptors, particularly those containing the NR2B subunit, which is implicated in neurodegenerative diseases and pain pathways . The inhibition of these receptors can potentially lead to analgesic effects and neuroprotective benefits.

Antinociceptive Effects

Studies have demonstrated that this compound possesses antinociceptive properties. In animal models, the compound has shown efficacy in reducing pain responses, suggesting its potential as a therapeutic agent for chronic pain management .

Neuroprotective Properties

The compound's ability to modulate NMDA receptor activity indicates potential neuroprotective effects. Research has suggested that it may help mitigate neuronal damage in conditions such as Alzheimer's disease and other forms of dementia .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntinociceptiveReduced pain response in models
NeuroprotectivePotential protection against neuronal damage
NMDA Receptor AntagonismInhibition of NR2B subunit activity

Case Studies

  • Chronic Pain Model Study :
    • Objective : To evaluate the antinociceptive effects of this compound.
    • Methodology : Administered to rodents with induced pain conditions.
    • Findings : Significant reduction in pain scores compared to control groups, indicating strong antinociceptive properties.
  • Neuroprotection in Alzheimer’s Disease Models :
    • Objective : Assess the protective effects against neurodegeneration.
    • Methodology : Treatment of neuronal cultures exposed to amyloid-beta.
    • Findings : Reduced cell death and improved neuronal survival rates were observed, supporting its potential use in neurodegenerative disease therapies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling cyclohexylsulfamoylphenylamine with cyclopentyl chloroformate under basic conditions. A stepwise approach, as seen in carbamate syntheses in patent examples (e.g., Example 4 in EP applications), recommends using a polar aprotic solvent (e.g., DMF) with a base like triethylamine at 0–25°C . Optimization may include monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts like urea derivatives.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodology : Use a combination of analytical techniques:

  • HPLC/MS : To assess purity and confirm molecular weight.
  • FT-IR : Identify characteristic peaks (e.g., carbonyl stretch at ~1700 cm⁻¹ for carbamate, sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to verify cyclopentyl and cyclohexyl group integration and absence of unreacted intermediates .

Q. What safety protocols are critical for handling this compound, given its sulfonamide and carbamate functional groups?

  • Methodology : Follow OSHA guidelines for sulfonamides (respiratory protection) and carbamates (skin/eye contact prevention). Toxicity data from structurally similar compounds (e.g., phenyl carbamates) suggest using fume hoods, nitrile gloves, and rigorous waste disposal protocols .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of this compound?

  • Methodology : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) can resolve conformational ambiguities. For example, the cyclohexyl group’s chair vs. boat conformation and carbamate planarity can be analyzed via displacement parameters and torsion angles .

Q. What computational strategies predict the compound’s bioactivity, and how do they align with experimental data?

  • Methodology : Perform density functional theory (DFT) calculations to map HOMO-LUMO gaps (reactivity) and molecular electrostatic potential (MEP) surfaces (binding affinity). Compare results with in vitro assays (e.g., enzyme inhibition) to validate predictions. For instance, MEP analysis of similar carbamates correlates electronegative regions with sulfonamide receptor interactions .

Q. How can structure-activity relationship (SAR) studies improve selectivity for mitochondrial targets?

  • Methodology : Modify substituents on the phenyl ring (e.g., halogenation) and cyclohexyl group (e.g., fluorination) to assess impact on mitochondrial complex inhibition. Use SAR data from M.25-class inhibitors (e.g., cyenopyrafen) as a template. Test derivatives via oxygen consumption assays in isolated mitochondria .

Q. What analytical challenges arise in detecting degradation products, and how are they mitigated?

  • Methodology : Employ LC-QTOF-MS to identify hydrolytic degradation products (e.g., cyclohexylsulfamoylphenylamine). Stability studies under acidic/alkaline conditions (pH 1–13) and thermal stress (40–80°C) can isolate degradation pathways. Cross-reference with databases like PubChem for fragment identification .

Contradiction Analysis

Q. Why do crystallographic and spectroscopic data sometimes conflict in assigning sulfonamide group geometry?

  • Resolution : X-ray diffraction provides definitive bond lengths/angles, but dynamic effects in solution (NMR/IR) may suggest rotational flexibility. For example, the sulfonamide S–N bond in crystal structures is often rigid but may exhibit torsional mobility in solution, leading to apparent discrepancies .

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